3-(N-Maleimido)propionate Pyridoxamine
Description
3-(N-Maleimido)propionate Pyridoxamine is a chemically modified derivative of pyridoxamine, a natural vitamin B6 vitamer. Pyridoxamine itself is renowned for its ability to inhibit advanced glycation end products (AGEs) by scavenging reactive oxygen species (ROS), chelating metal ions (e.g., Cu²⁺, Fe³⁺), and trapping reactive carbonyl intermediates during protein glycation . The addition of a maleimide group via a propionate linker enhances its functionality, enabling thiol-based conjugation for targeted delivery systems, such as drug-protein or drug-nanoparticle complexes .
Properties
Molecular Formula |
C₁₅H₁₇N₃O₅ |
|---|---|
Molecular Weight |
319.31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridoxamine and Other Vitamin B6 Forms
Pyridoxamine belongs to the vitamin B6 family, which includes pyridoxal (aldehyde form) and pyridoxol (alcohol form). All three vitamers share a pyridine ring but differ in functional groups:
- Pyridoxamine : Contains an amine group at position 4, enabling metal chelation and carbonyl scavenging .
- Pyridoxal: Features an aldehyde group, which forms pyridoxal-5-phosphate (PLP), the active coenzyme in amino acid metabolism .
- 3-(N-Maleimido)propionate Pyridoxamine : Retains pyridoxamine’s anti-glycation properties but adds a maleimide moiety for covalent bonding to thiol-containing biomolecules (e.g., cysteine residues) .
Key Difference : The maleimide group distinguishes this compound by enabling bioconjugation, a feature absent in unmodified vitamin B6 forms.
Anti-Glycation Agents: Benfotiamine and Aminoguanidine
- Benfotiamine : A lipid-soluble thiamine derivative that reduces AGEs by activating transketolase, an enzyme that redirects glycolytic intermediates away from AGE formation .
- This compound : Combines pyridoxamine’s dual mechanisms (metal chelation and carbonyl scavenging) with enhanced targeting via maleimide-mediated conjugation .
Lipoic Acid
- Lipoic Acid: A dithiol compound that neutralizes HNE (4-hydroxy-2-nonenal) via thiol-adduct formation. It also regenerates antioxidants like glutathione .
- This compound : Reacts with carbonyls through its amine group rather than thiols, offering complementary mechanisms to lipoic acid in combating oxidative stress .
Application Synergy : Both compounds could be used in tandem to target different stages of oxidative damage.
Maleimide-Containing Compounds (e.g., Mal-PEG-DSPE)
- Mal-PEG-DSPE: A polyethylene glycol (PEG)-lipid conjugate used in nanomedicine for drug delivery. The maleimide group enables attachment to thiolated targeting moieties .
- This compound : Leverages similar conjugation chemistry but integrates pyridoxamine’s therapeutic anti-glycation properties, making it suitable for targeted antioxidant therapies .
Distinction : While Mal-PEG-DSPE is a carrier, this compound is both a therapeutic agent and a targeting tool.
Comparative Data Table
| Compound | Key Functional Groups | Mechanism of Action | Applications |
|---|---|---|---|
| This compound | Maleimide, amine | Metal chelation, ROS scavenging, bioconjugation | Targeted anti-glycation therapies |
| Pyridoxamine | Amine | Metal chelation, carbonyl trapping | Broad-spectrum AGE inhibition |
| Benfotiamine | Thiazole ring | Transketolase activation | Diabetic complications |
| Lipoic Acid | Dithiol | HNE adduct formation, antioxidant recycling | Neuroprotection, metabolic disorders |
| Mal-PEG-DSPE | Maleimide, PEG, lipid | Drug delivery via thiol conjugation | Nanomedicine, targeted therapies |
Research Findings and Clinical Relevance
- Targeted Delivery Potential: The maleimide group enables covalent binding to serum albumin or nanoparticles, enhancing bioavailability and reducing off-target effects .
- Limitations : Current maleimide derivatives, including this compound, are restricted to research settings due to unverified clinical safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
